6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde is a chemical compound with a unique molecular structure It is characterized by the presence of a hydroxy-methylazetidine group attached to a methylpyridine carbaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 3-hydroxy-3-methylazetidine with a suitable pyridine derivative. One common method involves the use of 1,2-dichloroethane as a solvent, with sodium tris(acetoxy)borohydride as a reducing agent . The reaction is carried out at room temperature for a specified period, followed by heating to complete the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the aldehyde group can produce alcohols.
Scientific Research Applications
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy-methylazetidine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylazetidin-3-ol
- 4-(3-Hydroxy-3-methylazetidin-1-yl)-3-methylbenzaldehyde
- 3-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylpropanamide
Uniqueness
6-(3-Hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-(3-hydroxy-3-methylazetidin-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-9(5-14)4-12-10(8)13-6-11(2,15)7-13/h3-5,15H,6-7H2,1-2H3 |
InChI Key |
YFEOLYUDCWVXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CC(C2)(C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.